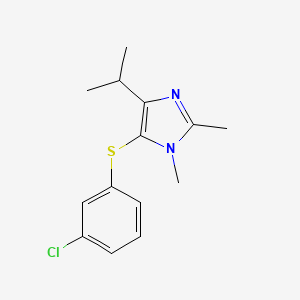
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H7FN2. It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a fluorine atom at the 5-position and a nitrile group at the 1-position.
Métodos De Preparación
The synthesis of 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Nitrile Introduction: The nitrile group can be introduced via nucleophilic substitution reactions, often using cyanide sources like sodium cyanide or potassium cyanide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions, especially those involving fluorinated compounds.
Mecanismo De Acción
The mechanism by which 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile: This compound has the fluorine atom at the 3-position instead of the 5-position, leading to different chemical and biological properties.
1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile:
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxamide: Replacing the nitrile group with a carboxamide group changes the compound’s solubility and interaction profile.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct properties and applications.
Propiedades
Fórmula molecular |
C9H7FN2 |
|---|---|
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
1-(5-fluoropyridin-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H7FN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 |
Clave InChI |
NFXCRHBDJVBYAV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#N)C2=NC=C(C=C2)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(3-fluorophenyl)-N'-[4-(4,4,5,5-tetraMethyl-[1,3,2]-dioxaborolan-2-yl)phenyl]urea](/img/structure/B8733962.png)



